molecular formula C22H19F2N5O2 B606664 Chz868 CAS No. 1895895-38-1

Chz868

Katalognummer B606664
CAS-Nummer: 1895895-38-1
Molekulargewicht: 423.42
InChI-Schlüssel: KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHZ868 is a potent and selective type II JAK2 inhibitor . It has an IC50 value of 110 nM . JAK2 and MPL mutant cell lines are sensitive to CHZ868, including type I JAK inhibitor persistent cells . It displays significant activity in murine MPN models and induces reductions in mutant allele burden not observed with type I JAK inhibitors .


Synthesis Analysis

While the exact synthesis process of CHZ868 is not detailed in the search results, it’s known that CHZ868 is a type II JAK2 inhibitor . Type II inhibitors are known to stabilize their target kinases in an inactive conformation . This suggests that the synthesis of CHZ868 likely involves processes that allow it to interact with and stabilize JAK2 in its inactive state .


Molecular Structure Analysis

The molecular formula of CHZ868 is C22H19F2N5O2 . It has a molecular weight of 423.42 . The chemical name for CHZ868 is N - [4- [2- (2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide .


Chemical Reactions Analysis

CHZ868 is known to exhibit potent antiproliferation activity against VEGFR1/2 (FLT1/KDR), PDGFR1/2, KIT, and ROS1 TEL fusions, as well as JAK2 V617F . It achieves this by stabilizing target kinases in the inactive “DFG-out” conformation .


Physical And Chemical Properties Analysis

CHZ868 is a solid substance . It is soluble in DMSO at >100 mg/ml . It is recommended to be stored at -20°C .

Safety And Hazards

CHZ868 is classified as hazardous to the aquatic environment, long-term hazard (Category 4) . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye damage .

Eigenschaften

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chz868

Citations

For This Compound
272
Citations
SC Wu, LS Li, N Kopp, J Montero, B Chapuy, A Yoda… - Cancer cell, 2015 - cell.com
… type II inhibitor CHZ868, which stabilizes JAK2 in an inactive conformation. CHZ868 potently … CHZ868 and dexamethasone synergistically induced apoptosis in JAK2-dependent B-ALLs …
Number of citations: 108 www.cell.com
SC Meyer, MD Keller, P Koppikar, OA Guryanova… - Blood, 2014 - Elsevier
… I JAK inhibitors remained highly sensitive to CHZ868, demonstrating that type I JAK inhibitor … the efficacy of CHZ868 in murine models of JAK2/MPL-mutant MPN. CHZ868 showed …
Number of citations: 6 www.sciencedirect.com
SC Meyer, MD Keller, S Chiu, P Koppikar… - Cancer cell, 2015 - cell.com
… We show that the type II inhibitor CHZ868, which binds JAK2 in the inactive conformation, retains efficacy in type I JAK inhibitor persistent cells. CHZ868 shows increased efficacy in …
Number of citations: 143 www.cell.com
LS Li, SC Wu, N Kopp, J Montero, J Ryan, B Chapuy… - Blood, 2014 - Elsevier
… beyond CHZ868 monotherapy (p<0.0001). In summary, the type II JAK2 inhibitor CHZ868 potently … CHZ868 prolongs survival in murine transgenic and human xenograft models and …
Number of citations: 2 www.sciencedirect.com
LS Li, N Kopp, SC Wu, JVD Zwet, JV Layer… - Clinical Cancer …, 2015 - AACR
… B-ALL, a 14-day course of CHZ868 prolonged survival compared to vehicle (p<0.0001) or … beyond CHZ868 monotherapy (p<0.0001). In summary, the type II JAK2 inhibitor CHZ868 …
Number of citations: 0 aacrjournals.org
T Codilupi, J Szybinski, S Brkic, S Stivala, J Yang… - Blood, 2022 - ashpublications.org
… Given that type II JAK inhibition with CHZ868 maintained … JAK2 / AXL inhibition with CHZ868 / bemcentinib or CHZ868 / gilteritinib … Combination of CHZ868 and MEK inhibitor trametinib …
Number of citations: 0 ashpublications.org
X Kong, H Sun, P Pan, D Li, F Zhu, S Chang, L Xu… - Scientific Reports, 2017 - nature.com
… It may be explained by the difference of the initial structures of the WT/CHZ868 and L884P/CHZ868 complexes, where CHZ868 in the WT JAK2 is tightly fettered in the pocket by more …
Number of citations: 18 www.nature.com
S Rai, J Stetka, M Usart, H Hao-Shen, Y Park… - Blood, 2022 - ashpublications.org
… CHZ868, a type II JAKi that binds the inactive conformation of … However, current type II JAKi, including CHZ868, are limited by … Finally, a separate study comparing AJ1-10502 to CHZ868 …
Number of citations: 2 ashpublications.org
M Quadri, C Saitta, S Palamini, C Palmi, A Biondi… - …, 2022 - journals.lww.com
… Instead, CHZ868 alone or in combination with … CHZ868 in PAX5::JAK2, ATF7IP::JAK2 and ZEB2::JAK2 patient-derived-xenografts. After two weeks of 30mg/Kg daily treatment of CHZ868…
Number of citations: 0 journals.lww.com
M Quadri, C Saitta, S Palamini, C Palmi, A Biondi… - Blood, 2021 - Elsevier
… CHZ868 alone or in combination with chloroquine … CHZ868 in patient derived xenograft model in presence of PAX5-JAK2 fusion. After two weeks of 30mg/Kg daily treatment of CHZ868, …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.